Pinosylvin is a stilbene, a natural product found in various plants, including grapes, pines, and peanuts []. It has gained significant interest in the scientific community due to its potential health benefits and diverse biological activities. Here's a breakdown of its current applications in scientific research:
Studies suggest pinosylvin possesses anti-inflammatory and antioxidant properties []. It may help reduce inflammation by inhibiting the production of inflammatory mediators and free radicals that contribute to tissue damage []. Research suggests pinosylvin's antioxidant activity may protect cells from oxidative stress, a factor linked to various chronic diseases [].
Pinosylvin's anti-proliferative effects on cancer cells have been explored in scientific research []. Studies indicate it may suppress cancer cell growth and induce apoptosis (programmed cell death) in some cancer cell lines []. However, further research is needed to determine its effectiveness in vivo (living organisms) and its potential application in cancer treatment.
Scientific research is investigating the potential role of pinosylvin in regulating blood sugar and improving metabolic health []. Studies suggest it may improve insulin sensitivity and glucose uptake in cells, potentially benefiting individuals with diabetes or prediabetes []. However, more research is required to confirm these findings and understand the underlying mechanisms.
Pinosylvin is an organic compound classified as a stilbenoid, with the chemical formula C₁₄H₁₂O₂. It is structurally related to trans-stilbene but features two hydroxyl groups on one of its phenyl substituents, specifically at the 3 and 5 positions, making it 3,5-dihydroxy-trans-stilbene. Pinosylvin appears as a white solid and is highly soluble in various organic solvents, including acetone. It is primarily found in the heartwood of coniferous trees belonging to the Pinaceae family, such as Pinus sylvestris, and serves as a natural defense mechanism against fungal infections and environmental stressors like ozone and physical damage .
The exact mechanism by which pinosylvin exerts its antimicrobial effects is still under investigation. However, some studies suggest it may disrupt bacterial cell membranes or interfere with essential cellular processes []. Pinosylvin may also induce apoptosis (programmed cell death) in certain types of cancer cells [].
Pinosylvin exhibits low toxicity in some studies, but its overall safety profile is not fully established. Injected pinosylvin undergoes rapid metabolism in rats, limiting its bioavailability []. More research is needed to determine its safety for human consumption.
While research on pinosylvin is ongoing, there are still significant data gaps concerning its
This reaction highlights its role in the phenylpropanoid biosynthetic pathway .
Pinosylvin exhibits significant biological activities:
Pinosylvin can be synthesized through several methods:
Pinosylvin has diverse applications across various fields:
Studies have demonstrated that pinosylvin interacts with various biological systems:
Pinosylvin shares structural similarities with other compounds within the stilbenoid family. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Resveratrol | Similar stilbene core | Antioxidant, anti-cancer | Found in grapes; more extensively studied for cardiovascular benefits |
| Anigorufone | Similar phenolic structure | Antifungal | Derived from different biosynthetic pathways |
| Curcumin | Dihydroxyphenolic structure | Anti-inflammatory | Contains a diferuloylmethane structure; more potent anti-inflammatory effects |
| Stilbene | Basic stilbene framework | Antioxidant | Lacks hydroxyl groups; less bioactive |
Pinosylvin's unique positioning with two hydroxyl groups distinguishes it from these compounds, enhancing its biological activity and potential therapeutic applications .
Phenylalanine ammonia-lyase first deaminates L-phenylalanine to form trans-cinnamic acid. A cinnamate-specific coenzyme A ligase then activates this acid to trans-cinnamoyl-coenzyme A. Three molecules of malonyl-coenzyme A, supplied by acetyl-coenzyme A carboxylase, condense with one molecule of trans-cinnamoyl-coenzyme A under the catalytic action of pinosylvin synthase, releasing four molecules of carbon dioxide and four molecules of free coenzyme A to yield pinosylvin [1] [2] [3].
Pinosylvin synthase belongs to the type III polyketide synthase family and exists as multiple isoforms in conifers. Kinetic analyses of recombinant enzymes highlight substantial catalytic differences (Table 1). High-affinity isoforms such as PDSTS3 favour trans-cinnamoyl-coenzyme A and display catalytic efficiencies an order of magnitude greater than those of PDSTS2, explaining faster flux through the pathway during defence responses [4]. Product-feedback control is also evident: pinosylvin non-competitively inhibits chalcone synthase more strongly than pinosylvin synthase, redirecting carbon from flavanone toward stilbene formation [4].
Table 1 Kinetic properties of representative pinosylvin synthase isoforms
| Enzyme (recombinant) | Km, cinnamoyl-CoA (µM) | Km, malonyl-CoA (µM) | kcat (min-¹) | kcat/Km (s-¹ · M-¹) | Preferred starter coenzyme A | Reference |
|---|---|---|---|---|---|---|
| PDSTS2 (Pinus densiflora) | 3.8 | 6.0 | 0.23 | 1.002 | Cinnamoyl-CoA | [4] |
| PDSTS3 (P. densiflora) | 0.4 | 24.0 | 0.29 | 11.879 | Cinnamoyl-CoA | [4] |
| PSSTS2 (Pinus strobus) | 4.0 | n.a. | 0.87 | 3.639 | Cinnamoyl-CoA | [4] |
Conifer genomes harbour small families of structural genes: multiple transcripts encoding phenylalanine ammonia-lyase, cinnamate-specific coenzyme A ligase, pinosylvin synthase and pinosylvin-3-O-methyltransferase. In Scots pine needles, ultraviolet-C exposure simultaneously raises transcript abundance of pinosylvin synthase and pinosylvin-3-O-methyltransferase, consistent with tight co-regulation of core pathway genes [7].
Regulatory proteins translate environmental signals into pathway activation (Table 2).
Table 2 Documented transcription factors influencing pinosylvin biosynthesis
| Transcription factor | Plant species | Inductive signal | Primary target genes | Documented outcome | Reference |
|---|---|---|---|---|---|
| Basic helix-loop-helix transcription factor PsbHLH1 | Pinus strobus | Pine-wood-nematode infection | Pinosylvin synthase; pinosylvin-3-O-methyltransferase; acetyl-coenzyme A carboxylase | Over-expression in Pinus koraiensis callus increased pinosylvin monomethyl ether 32-fold and dihydropinosylvin monomethyl ether 10-fold | [8] |
| R2R3-MYB family candidates (uncharacterised) | Pinus sylvestris | Ultraviolet-C; cycloheximide | Pinosylvin synthase cluster | Co-expression with pinosylvin synthase transcripts; suggestive activation role | [7] |
| WRKY family candidates | P. sylvestris | Ultraviolet-C | Pinosylvin synthase cluster | Co-expression patterns imply combinatorial control with MYB factors | [7] |
Ultraviolet-C treatment elevates pinosylvin synthase messenger-RNA within six hours, followed by detectable pinosylvin accumulation at twenty-four hours [7]. Ozone exposure of Scots pine needles provokes a biphasic response: enzyme activity rises after a six-hour lag and reaches a maximum near thirty hours [6]. Pine-wood-nematode challenge drives strong induction of the basic helix-loop-helix transcription factor PsbHLH1, coincident with the burst of methylated pinosylvin derivatives that contribute to nematode toxicity [8].
Pinosylvin monomethyl ether predominates in sapwood of many Pinus species and in aged callus cultures of eastern white pine. Levels can reach 6.4 mg g⁻¹ dry weight after three months in vitro [9]. Over-expressing the basic helix-loop-helix transcription factor PsbHLH1 raises cellular pinosylvin monomethyl ether more than thirty-twofold [8].
Dihydropinosylvin monomethyl ether accumulates preferentially in eastern white pine and displays potent nematicidal activity, immobilising 100% of adult pine-wood-nematodes at 120 µg ml⁻¹ [9]. PsbHLH1 over-expression elevates this derivative roughly tenfold in transgenic Korean pine callus [8].
Scots pine produces two O-methyltransferases. The specific enzyme pinosylvin-3-O-methyltransferase PMT2 transfers a methyl group from S-adenosyl-L-methionine to the 3-hydroxyl of pinosylvin (Table 3). PMT2 expression mirrors pinosylvin synthase during heartwood formation and after ultraviolet-C or wounding [10].
Table 3 Catalytic properties of pinosylvin-3-O-methyltransferase PMT2
| Parameter | Value | Reference |
|---|---|---|
| Km, S-adenosyl-L-methionine | 12 µM | [11] |
| Km, pinosylvin | 49 µM | [11] |
| Optimum pH | 7.7 | [10] |
| Substrate scope | Pinosylvin ≫ resveratrol ≫ caffeic acid | [10] |
Irritant;Environmental Hazard